molecular formula C95H112N8O48S B031667 Ristocetin sulfate CAS No. 11140-99-1

Ristocetin sulfate

Cat. No.: B031667
CAS No.: 11140-99-1
M. Wt: 2166.0 g/mol
InChI Key: HHRPQUHYQBGHHF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ristocetin sulfate primarily targets the Von Willebrand Factor (vWF), a large multimeric adhesive glycoprotein that plays a crucial role in thrombosis and hemostasis . It enhances the binding of vWF to a platelet receptor called glycoprotein Ib/IX .

Mode of Action

This compound promotes platelet aggregation by enhancing the binding of vWF to the platelet receptor glycoprotein Ib/IX . This interaction is crucial for studying platelet function and the biochemical pathways involved in blood coagulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the blood coagulation pathway . By promoting the interaction of vWF with glycoprotein Ib/IX, it supports the formation of a platelet plug under flow conditions . This process is essential for primary hemostasis .

Pharmacokinetics

It is known that the compound is very stable in aqueous acidic solutions . Its activity does not significantly alter over a medium pH of 5.0 to 7.0, but there is a rapid loss of activity above a pH of 7.5 .

Result of Action

The primary result of this compound’s action is the promotion of platelet aggregation . This is achieved through its interaction with vWF, leading to the formation of a platelet plug that is crucial for blood coagulation . It is worth noting that this compound is no longer used clinically because it caused thrombocytopenia and platelet agglutination .

Action Environment

The action of this compound is influenced by the pH of its environment . As mentioned earlier, it is stable in aqueous acidic solutions and its activity does not significantly alter over a medium pH of 5.0 to 7.0 . There is a rapid loss of activity above a ph of 75 . This suggests that the efficacy and stability of this compound are highly dependent on the pH of its environment .

Biochemical Analysis

Biochemical Properties

Ristocetin Sulfate plays a significant role in biochemical reactions, particularly those involving platelet aggregation. It interacts with the von Willebrand factor (vWF) and the platelet receptor glycoprotein Ib (GpIb). The interaction between this compound and vWF promotes the binding of vWF to GpIb, leading to platelet aggregation .

Cellular Effects

This compound has profound effects on various types of cells, especially platelets. It activates the von Willebrand factor that interacts with glycoprotein (GP) Ib/IX/V, which generates thromboxane A2 via phospholipase A2 activation, resulting in the release of the soluble CD40 ligand (sCD40L) from human platelets . This process influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, Ristocetin-induced platelet aggregation (RIPA) is used as an in vitro test to determine the presence and integrity of the platelet glycoprotein (GP) Ibα-V-IX complex and von Willebrand factor (VWF) interaction . This test measures platelet aggregation with the help of von Willebrand factor (vWF) and this compound added in a graded fashion .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is generally understood that the effects of any compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is known that this compound activates the von Willebrand factor, which interacts with glycoprotein (GP) Ib/IX/V, leading to the generation of thromboxane A2 via phospholipase A2 activation .

Transport and Distribution

It is known that this compound promotes the interaction of vWF with GpIb, leading to platelet aggregation .

Subcellular Localization

It is known that this compound promotes the interaction of vWF with GpIb, leading to platelet aggregation . This suggests that this compound may be localized in areas where platelet aggregation occurs.

Properties

CAS No.

11140-99-1

Molecular Formula

C95H112N8O48S

Molecular Weight

2166.0 g/mol

IUPAC Name

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-64-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid

InChI

InChI=1S/C95H110N8O44.H2O4S/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129;1-5(2,3)4/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126);(H2,1,2,3,4)

InChI Key

HHRPQUHYQBGHHF-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)[NH3+])O)C)O)C(=O)N7)O)O)C(=O)OC)[NH3+])O.[O-]S(=O)(=O)[O-]

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O

Appearance

Light tan powder

Synonyms

Ristocetin Sulfate;  Ristomycin Sulfate

Origin of Product

United States

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